3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol
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Overview
Description
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol is an organic compound with the molecular formula C7H12N2O It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol typically involves the reaction of 1-methyl-1H-pyrazole with an appropriate alkylating agent. One common method is the alkylation of 1-methyl-1H-pyrazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same basic steps but may include additional purification stages to ensure the product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation reactions.
Major Products Formed
Oxidation: The major products are ketones or aldehydes.
Reduction: The major product is the corresponding alkane.
Substitution: The major products are halides or amines, depending on the substituent introduced.
Scientific Research Applications
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Ethyl-1H-pyrazol-4-yl)propan-1-ol
- 3-(5-Methyl-1H-benzimidazol-2-yl)propan-1-ol
- 3-(1H-1,2,4-Triazol-1-yl)propan-1-ol
Uniqueness
3-(1-Methyl-1H-pyrazol-3-yl)propan-1-ol is unique due to its specific structure, which imparts distinct chemical and biological properties. Its methyl group on the pyrazole ring and the hydroxyl group on the propanol chain contribute to its reactivity and potential applications. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
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Molecular Weight |
140.18 g/mol |
IUPAC Name |
3-(1-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H12N2O/c1-9-5-4-7(8-9)3-2-6-10/h4-5,10H,2-3,6H2,1H3 |
InChI Key |
RVBDEQDGWJMTNW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC(=N1)CCCO |
Origin of Product |
United States |
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